Phevamine A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

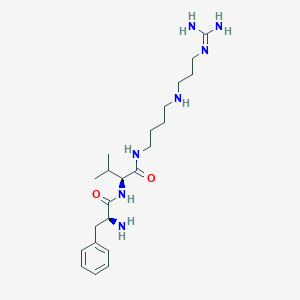

Phevamine A is a small molecule produced by the bacterial pathogen Pseudomonas syringae. This compound plays a crucial role in suppressing plant immune responses, thereby promoting bacterial virulence. This compound is composed of L-phenylalanine, L-valine, and a modified spermidine .

准备方法

The synthesis of phevamine A involves a series of enzymatic reactions encoded by the hsv operon in Pseudomonas syringae. The synthetic route includes the conjugation of L-phenylalanine, L-valine, and a modified spermidine. The exact reaction conditions and industrial production methods are not extensively documented, but the compound can be synthesized in vitro using isolated enzymes from the hsv operon .

化学反应分析

Phevamine A undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, although detailed studies on the oxidation products are limited.

Reduction: The compound can be reduced, potentially altering its biological activity.

Substitution: this compound can undergo substitution reactions, particularly at the modified spermidine moiety.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

Chemical Structure and Mechanism of Action

Phevamine A is composed of L-phenylalanine, L-valine, and a modified form of spermidine. Its unique structure differentiates it from other known phytotoxins produced by bacteria. The compound functions by inhibiting the generation of reactive oxygen species (ROS) in plants, which are key components of the plant immune response. Specifically, this compound suppresses both early and late immune markers, including:

- Early Response : Inhibition of ROS generation upon recognition of pathogen-associated molecular patterns (MAMPs).

- Late Response : Suppression of callose deposition and cell death in response to bacterial infection .

Applications in Agricultural Research

This compound's ability to modulate plant immune responses presents several applications in agricultural research:

- Disease Management : Understanding how this compound functions can lead to the development of new strategies for managing plant diseases caused by Pseudomonas syringae and other pathogens. By targeting the pathways influenced by this compound, researchers can enhance plant resistance to infections.

- Biopesticide Development : The insights gained from studying this compound may contribute to the formulation of biopesticides that mimic its effects to induce a stronger immune response in plants or inhibit pathogen virulence.

- Genetic Engineering : Genetic manipulation techniques can be employed to either enhance plant defenses against pathogens or create resistant plant varieties that can withstand attacks from bacteria that produce this compound.

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

- Mechanistic Studies : Research has shown that this compound suppresses the potentiation effects of spermidine and L-arginine on ROS bursts induced by MAMPs like flg22. This indicates that this compound acts downstream in the signaling pathway, providing insights into its role as a virulence factor .

- Bacterial Strain Analysis : Genomic analyses reveal that approximately 37% of Pseudomonas syringae strains possess the genes necessary for synthesizing this compound. This widespread presence suggests a common evolutionary strategy among phytopathogens to evade plant defenses .

- In Vitro Studies : In vitro biosynthesis methods have been developed to produce this compound for further analysis. These studies confirmed its structural integrity through various spectroscopic techniques, allowing for detailed biological activity testing .

Summary Table of Key Findings

| Aspect | Details |

|---|---|

| Chemical Composition | L-phenylalanine, L-valine, modified spermidine |

| Primary Function | Suppresses plant immune responses (ROS generation, callose deposition) |

| Pathogen Interaction | Involved in bacterial growth promotion by evading plant defenses |

| Research Implications | Potential for developing disease-resistant crops and biopesticides |

| Widespread Presence | Found in ~37% of Pseudomonas syringae genomes |

作用机制

Phevamine A exerts its effects by suppressing the reactive oxygen species burst that is typically generated upon recognition of bacterial flagellin by plant cells. This suppression is achieved through the inhibition of the potentiation effect of spermidine and L-arginine on the reactive oxygen species burst. The molecular targets and pathways involved include the hsv operon-encoded enzymes and the plant immune response pathways .

相似化合物的比较

Phevamine A is unique compared to other small-molecule virulence factors produced by Pseudomonas syringae, such as coronatine, syringomycin, syringopeptin, tabtoxin, and phaseolotoxin. While these compounds also act as phytohormone mimics or phytotoxins, this compound specifically suppresses the reactive oxygen species burst, a key early marker of plant immune responses .

Similar compounds include:

Coronatine: Mimics jasmonic acid and promotes bacterial virulence by manipulating plant hormone signaling.

Syringomycin: A lipodepsipeptide that forms pores in plant cell membranes, leading to cell death.

Syringopeptin: Similar to syringomycin, it disrupts plant cell membranes.

Tabtoxin: Inhibits glutamine synthetase, leading to the accumulation of toxic levels of ammonia in plant cells.

Phaseolotoxin: Inhibits ornithine carbamoyltransferase, disrupting the urea cycle in plants.

This compound stands out due to its unique mechanism of suppressing plant immune responses, making it a valuable target for research in plant pathology and crop protection.

生物活性

Phevamine A is a small molecule produced by the bacterial pathogen Pseudomonas syringae, recognized for its role as a virulence factor that suppresses plant immune responses. This article explores its biological activity, mechanisms of action, and implications for plant-pathogen interactions, supported by diverse research findings and case studies.

Chemical Structure and Biosynthesis

This compound is synthesized from l-phenylalanine, l-valine, and a modified form of spermidine. The biosynthesis of this compound is regulated by the HrpL virulence factor within the hsv operon, which is present in approximately 37% of P. syringae genomes . This suggests that this compound is a widely distributed virulence factor among various phytopathogens.

The primary biological activity of this compound involves the suppression of reactive oxygen species (ROS) production in plants. ROS are critical signaling molecules in plant defense mechanisms, particularly during pathogen-associated molecular pattern (PAMP)-triggered immunity (PTI). This compound inhibits the potentiation effect of spermidine and L-arginine on ROS bursts triggered by bacterial flagellin recognition .

Table 1: Comparative Effects of this compound on ROS Production

| Compound | Effect on ROS Production | Mechanism of Action |

|---|---|---|

| This compound | Suppresses | Inhibits spermidine and arginine-mediated effects |

| Spermidine | Potentiates | Enhances ROS production during PTI |

| L-Arginine | Potentiates | Enhances ROS production during PTI |

Case Studies

-

Virulence in Arabidopsis thaliana :

In studies involving Arabidopsis thaliana, it was demonstrated that this compound significantly reduced the ROS burst induced by flg22, a peptide derived from bacterial flagellin. This suppression was consistent across different experimental setups, indicating the physiological relevance of this compound in plant-pathogen interactions . -

Impact on Other Pathogens :

Research has shown that this compound also plays a role in the virulence of other pathogens such as Erwinia amylovora. The compound's ability to modulate plant immune responses highlights its potential as a target for developing disease-resistant crop varieties .

Research Findings

Recent studies have elucidated several key findings regarding the biological activity of this compound:

- Polyamine Interaction : this compound interacts with polyamines to modulate plant immune responses. It has been found to inhibit the effects of spermine, another polyamine involved in plant defense mechanisms .

- Genomic Insights : Genomic analyses reveal that strains of P. syringae lacking the biosynthetic gene clusters for this compound can still produce other small molecules that may play roles in plant interactions, indicating functional redundancy among phytotoxins .

属性

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-N-[4-[3-(diaminomethylideneamino)propylamino]butyl]-3-methylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39N7O2/c1-16(2)19(29-20(30)18(23)15-17-9-4-3-5-10-17)21(31)27-13-7-6-11-26-12-8-14-28-22(24)25/h3-5,9-10,16,18-19,26H,6-8,11-15,23H2,1-2H3,(H,27,31)(H,29,30)(H4,24,25,28)/t18-,19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNPKFBJCYYQNKC-OALUTQOASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCCCCNCCCN=C(N)N)NC(=O)C(CC1=CC=CC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCCCCNCCCN=C(N)N)NC(=O)[C@H](CC1=CC=CC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39N7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。